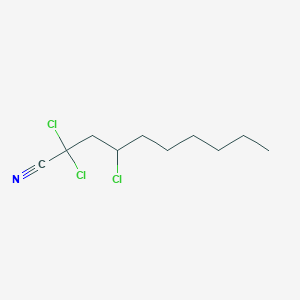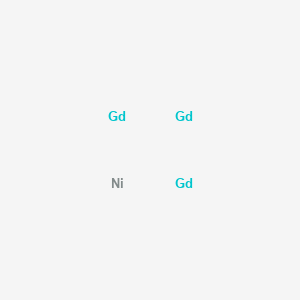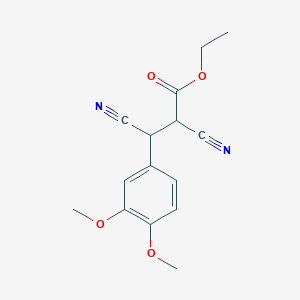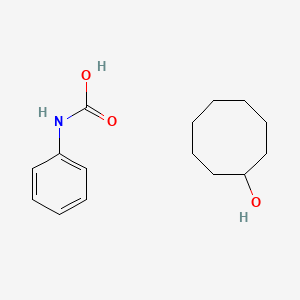
Triethyl(prop-1-yn-1-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(prop-1-yn-1-yl)germane is an organogermanium compound with the molecular formula C9H18Ge It is a member of the organometallic compounds, specifically those containing germanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(prop-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with a suitable alkyne under specific conditions. One common method is the hydrogermylation of propargyl compounds using triethylgermanium hydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(prop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Aplicaciones Científicas De Investigación
Triethyl(prop-1-yn-1-yl)germane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antitumor activity.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which Triethyl(prop-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In medicinal chemistry, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular components, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Triethylgermane: Similar in structure but lacks the alkyne group.
Triethylsilane: Contains silicon instead of germanium.
Propargyloxytrimethylsilane: Contains silicon and an alkyne group, similar to Triethyl(prop-1-yn-1-yl)germane.
Propiedades
Número CAS |
6212-75-5 |
|---|---|
Fórmula molecular |
C9H18Ge |
Peso molecular |
198.87 g/mol |
Nombre IUPAC |
triethyl(prop-1-ynyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-5-9-10(6-2,7-3)8-4/h6-8H2,1-4H3 |
Clave InChI |
YLAMNUCTECJSRI-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


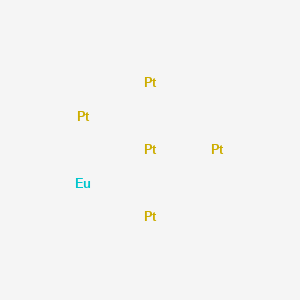
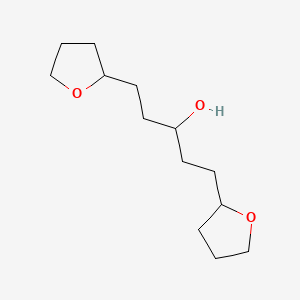
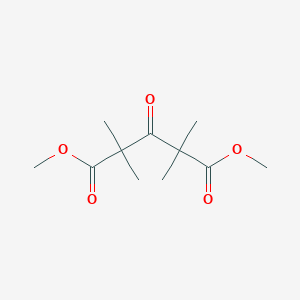
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
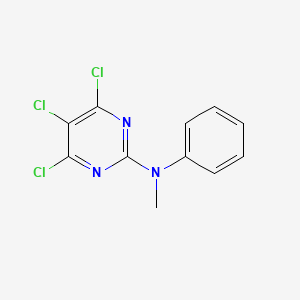
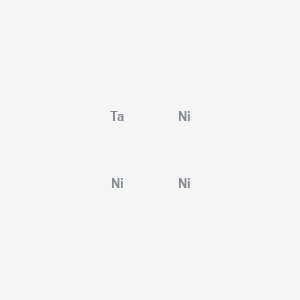
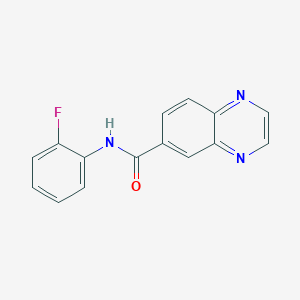
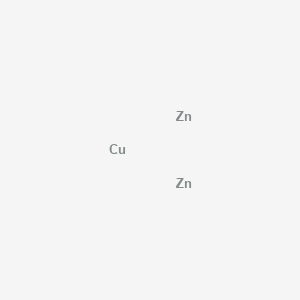
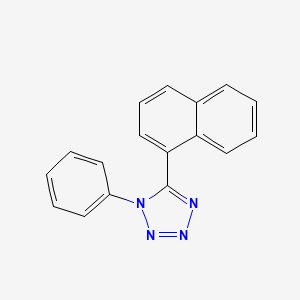
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
